molecular formula C27H36B3N3O3 B14137934 N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) CAS No. 89306-99-0

N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine)

Cat. No.: B14137934
CAS No.: 89306-99-0
M. Wt: 483.0 g/mol
InChI Key: WNQCKRNLPOJQBX-UHFFFAOYSA-N
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Description

N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) is a complex organic compound with a unique structure that includes a trioxatriborinane core and multiple phenylene and methylmethanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) typically involves multiple steps, starting with the preparation of the trioxatriborinane core This core is synthesized through a series of condensation reactions involving boron-containing precursors and phenylene derivatives

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of boron-oxygen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-hydride complexes.

Scientific Research Applications

N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) exerts its effects involves its ability to form stable complexes with various molecular targets. The trioxatriborinane core can interact with metal ions, while the phenylene and methylmethanamine groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’,N’'-Tris(2,4,6-trimethylphenyl)borazine: Similar boron-containing compound with different substituents.

    N,N’,N’'-Tris(phenylmethyl)borazine: Another boron-based compound with phenylmethyl groups.

Uniqueness

N,N’,N’'-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine) is unique due to its trioxatriborinane core, which provides distinct chemical properties and reactivity

Properties

CAS No.

89306-99-0

Molecular Formula

C27H36B3N3O3

Molecular Weight

483.0 g/mol

IUPAC Name

1-[2-[4,6-bis[2-[(dimethylamino)methyl]phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]phenyl]-N,N-dimethylmethanamine

InChI

InChI=1S/C27H36B3N3O3/c1-31(2)19-22-13-7-10-16-25(22)28-34-29(26-17-11-8-14-23(26)20-32(3)4)36-30(35-28)27-18-12-9-15-24(27)21-33(5)6/h7-18H,19-21H2,1-6H3

InChI Key

WNQCKRNLPOJQBX-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)C2=CC=CC=C2CN(C)C)C3=CC=CC=C3CN(C)C)C4=CC=CC=C4CN(C)C

Origin of Product

United States

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